molecular formula C12H9BrO5 B5107684 ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate

ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate

Cat. No. B5107684
M. Wt: 313.10 g/mol
InChI Key: IPSPIVLSTCBONX-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has been investigated for its mechanism of action, biochemical and physiological effects, and potential applications in the field of drug discovery.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate is not fully understood. However, studies suggest that it may exert its pharmacological effects by inhibiting specific enzymes or by modulating certain signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have reported that ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate exhibits significant antioxidant activity and can scavenge free radicals in the body. This compound has also been shown to have antimicrobial activity against various bacterial and fungal strains. Additionally, ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate has been investigated for its potential anticancer properties and has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate in lab experiments is its ease of synthesis. This compound is relatively easy to synthesize using simple chemical reactions. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the research on ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate. One potential direction is to investigate its potential as an inhibitor of acetylcholinesterase for the treatment of Alzheimer's disease. Another potential direction is to investigate its potential as an anticancer agent for the treatment of various types of cancer. Additionally, further research is needed to understand the precise mechanism of action of this compound and its potential applications in other areas of pharmacology.

Synthesis Methods

The synthesis of ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate has been reported using different methods. One of the commonly used methods is the condensation of 3-bromo-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to cyclization using a catalyst such as p-toluenesulfonic acid to yield the desired product.

Scientific Research Applications

Ethyl 6-bromo-2-methyl-4,5-dioxo-4,5-dihydro-1-benzofuran-3-carboxylate has been investigated for its potential applications in drug discovery. Several studies have reported its antimicrobial, antioxidant, and anticancer properties. This compound has also been investigated for its potential as an inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

ethyl 6-bromo-2-methyl-4,5-dioxo-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO5/c1-3-17-12(16)8-5(2)18-7-4-6(13)10(14)11(15)9(7)8/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSPIVLSTCBONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=O)C(=O)C(=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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